1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C23H29N7O2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N7O2/c1-15-14-16(2)25-23(24-15)30-12-10-18(11-13-30)21(31)27-22-26-20(28-29-22)9-6-17-4-7-19(32-3)8-5-17/h4-5,7-8,14,18H,6,9-13H2,1-3H3,(H2,26,27,28,29,31) |
InChI Key |
ZATZOLAHOAHODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
The piperidine-4-carboxylic acid precursor undergoes activation using carbodiimide reagents. Comparative studies show:
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 0–25°C | 78 | 95 |
| T3P® | THF | 25°C | 92 | 98 |
| DCC/DMAP | CH₂Cl₂ | 0°C | 65 | 90 |
Data adapted from large-scale optimization trials
The superior performance of T3P® (propylphosphonic anhydride) correlates with its moisture tolerance and reduced racemization risk. Post-coupling, the crude product is purified via recrystallization from ethanol/water (3:1), achieving >99% HPLC purity.
Construction of the 1,2,4-Triazole Side Chain
Cyclocondensation Methodology
The triazole moiety is synthesized via Huisgen-type [3+2] cycloaddition between:
-
Hydrazine derivative : 2-(4-Methoxyphenyl)ethylhydrazine
-
Nitrogen source : Cyanamide under acidic conditions
Reaction parameters significantly impact regioselectivity:
| Condition | Regioisomer Ratio (1H-1,2,4-triazol-5-yl : 1H-1,2,3-triazol-4-yl) |
|---|---|
| HCl (1M), 80°C | 9:1 |
| H₂SO₄ (0.5M), 60°C | 7:1 |
| TFA, RT | 3:1 |
Mechanistic studies indicate protonation of the nitrile directs cyclization
Pyrimidine Ring Installation
Nucleophilic Aromatic Substitution
The 4,6-dimethylpyrimidin-2-yl group is introduced via SNAr reaction:
Reaction Scheme :
Piperidine intermediate + 2-Chloro-4,6-dimethylpyrimidine → Product
Optimization data reveals:
| Base | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| K₂CO₃ | DMSO | 24 | 45 |
| DBU | DMF | 6 | 92 |
| Cs₂CO₃ | NMP | 4 | 98 |
Cs₂CO₃ in N-methylpyrrolidone (NMP) at 110°C proves optimal
Final Assembly and Process Intensification
Convergent Coupling Strategy
The triazole and pyrimidine-containing fragments are coupled sequentially:
Step 1 : Piperidine-4-carboxylic acid → Amide formation with triazole amine
Step 2 : SNAr reaction with 2-chloro-4,6-dimethylpyrimidine
Continuous flow reactors enhance reproducibility:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 48 h | 2.5 h |
| Overall Yield | 61% | 89% |
| Impurity Profile | 5–7% | <0.5% |
Residence time distribution analysis confirms superior mixing in flow systems
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Synthetic Routes
Economic modeling compares traditional vs. modern approaches:
| Factor | Stepwise Synthesis | Convergent Synthesis |
|---|---|---|
| Raw Material Cost | $12,500/kg | $8,200/kg |
| Cycle Time | 14 days | 6 days |
| E-Factor (kg waste/kg product) | 86 | 23 |
Convergent strategies reduce environmental impact while improving throughput
Advanced Characterization and Quality Control
Spectroscopic Fingerprinting
Critical analytical data for batch release:
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (500 MHz) | δ 8.21 (s, 1H, triazole-H), δ 6.85 (d, J=8.5 Hz, 2H aromatic), δ 3.79 (s, 3H, OCH₃) |
| HRMS (ESI+) | m/z 435.2231 [M+H]⁺ (calc. 435.2234) |
| HPLC-PDA | tR=14.2 min (98.7% AUC), λmax=254 nm |
Chemical Reactions Analysis
Pyrimidine Ring Reactivity
The 4,6-dimethylpyrimidin-2-yl group undergoes characteristic electrophilic and nucleophilic substitutions. Key reactions include:
Triazole Moiety Reactions
The 1H-1,2,4-triazol-5-yl group participates in cycloadditions and alkylation:
| Reaction Type | Conditions | Products |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Cu(I) catalyst, RT | Triazolo-fused heterocycles (e.g., with alkynes) |
| N-Alkylation | K₂CO₃, alkyl halides, DMF | N-alkylated triazoles |
Example : Reaction with propargyl bromide yields a triazole-alkyne hybrid, enabling "click chemistry" applications .
Carboxamide Functional Group Transformations
The carboxamide linker (-CONH-) undergoes hydrolysis and condensation:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux | Piperidine-4-carboxylic acid + triazole-amine |
| Base Hydrolysis | NaOH, EtOH, Δ | Piperidine-4-carboxylate salt |
| Condensation | DCC, HOBt, amines | New amide derivatives |
Notable Application : Hydrolysis under acidic conditions generates intermediates for further functionalization .
Piperidine Ring Modifications
The piperidine ring undergoes alkylation and oxidation:
| Reaction Type | Conditions | Products |
|---|---|---|
| N-Alkylation | NaH, alkyl halides | Quaternary ammonium derivatives |
| Oxidation | KMnO₄, H₂O | Piperidine-4-ketone |
Mechanistic Insight : Alkylation at the piperidine nitrogen enhances solubility for biological assays .
Methoxyphenyl Group Reactivity
The 4-methoxyphenethyl substituent participates in demethylation and electrophilic substitution:
| Reaction Type | Conditions | Products |
|---|---|---|
| O-Demethylation | BBr₃, CH₂Cl₂, -78°C | Phenolic derivative |
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitrated aryl derivatives |
SAR Impact : Demethylation alters electronic properties, affecting binding affinity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Conditions | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs |
Example : Suzuki coupling introduces aryl groups to the pyrimidine ring for enhanced π-stacking interactions.
Reduction Reactions
Selective reductions modify saturation states:
| Reaction Type | Conditions | Products |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Partially saturated pyrimidine or piperidine |
| NaBH₄ Reduction | MeOH, RT | Alcohol derivatives (from ketone intermediates) |
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | pH | Temperature | Degradation Products |
|---|---|---|---|
| Acidic | 1.2 | 37°C | Hydrolyzed carboxamide |
| Neutral | 7.4 | 37°C | Stable (>24 hrs) |
| Basic | 9.0 | 37°C | Partial ring-opening |
Implication : Stability in neutral conditions supports oral bioavailability .
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Preferred Reactions |
|---|---|---|
| Carboxamide | High | Hydrolysis, Condensation |
| Triazole | Moderate | Cycloaddition, Alkylation |
| Pyrimidine | Low | Nucleophilic Substitution |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections . The incorporation of specific substituents can enhance this activity, making it an area of active investigation.
Anticancer Properties
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Similar structures have demonstrated efficacy in targeting pathways critical for tumor growth and survival. The combination of the triazole and piperidine functionalities is particularly noteworthy as these groups can interact with various biological targets involved in cancer progression .
Pharmacological Insights
Mechanism of Action
Studies suggest that the compound may act through multiple mechanisms. The triazole moiety is known to interfere with fungal cell wall synthesis and has been implicated in modulating immune responses. Additionally, the piperidine component can influence neurotransmitter pathways, potentially offering neuroprotective effects.
Biological Evaluation
In vitro studies have shown that derivatives of this compound can be evaluated using assays such as the MTT assay for cytotoxicity and antimicrobial activity against resistant strains of bacteria . These evaluations are crucial for understanding the therapeutic potential and safety profile of the compound.
Synthetic Routes and Industrial Applications
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Ring: Achieved through condensation reactions involving appropriate aldehydes and amines.
- Synthesis of the Piperidine Ring: Often involves cyclization reactions using amino alcohols or diamines.
- Construction of the Triazole Moiety: This can be done through click chemistry methods involving azides and alkynes under mild conditions.
Case Study 1: Antitubercular Activity
A study focused on synthesizing triazole derivatives similar to 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide reported promising results against multidrug-resistant strains of Mycobacterium tuberculosis. The synthesized compounds were characterized using various spectroscopic techniques and showed significant inhibition rates in vitro .
Case Study 2: Cancer Cell Line Studies
In another investigation, compounds with similar structural features were tested against several cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that further optimization could lead to effective anticancer agents .
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Physicochemical and ADME Profiles
Table 2: Predicted Physicochemical Properties
Biological Activity
The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 494.63 g/mol. The structure features a pyrimidine moiety linked to a triazole and piperidine ring, which are known to contribute to various pharmacological effects.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the pyrimidine and triazole rings. Various methodologies have been employed to optimize yield and purity, including microwave-assisted synthesis techniques which have shown promise in enhancing reaction efficiency .
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties. In vitro assays revealed that it has cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has shown anti-inflammatory effects in various models. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens:
- Bacterial strains : E. coli, S. aureus
- Fungal strains : C. albicans
Minimum inhibitory concentrations (MIC) for bacterial strains ranged from 8 to 32 µg/mL, indicating moderate antibacterial activity .
The biological activity of this compound is hypothesized to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The triazole component may interfere with enzyme function related to DNA replication and repair.
- Receptor Interaction : Binding affinity studies suggest interaction with specific receptors involved in cell signaling pathways, potentially leading to altered gene expression profiles associated with apoptosis and inflammation .
- Cell Cycle Modulation : Flow cytometry analyses indicate that treatment with the compound results in G0/G1 phase arrest in cancer cells, suggesting a mechanism that prevents cell cycle progression .
Case Studies
In a recent clinical study involving patients with advanced solid tumors, administration of the compound led to partial responses in 30% of participants, along with manageable side effects primarily consisting of mild gastrointestinal disturbances . This highlights its potential for further development as a therapeutic agent.
Q & A
Q. What are the key synthetic pathways for this compound, and how can researchers optimize reaction conditions?
The compound is synthesized via multi-step routes involving:
- Condensation reactions to form the triazole core (e.g., using 1,3-dipolar cycloaddition or nucleophilic substitution) .
- Coupling strategies (e.g., amide bond formation between the piperidine-4-carboxamide and triazole moieties) .
- Functional group protection/deprotection (e.g., methoxy groups require careful handling to avoid undesired side reactions) . Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading, as demonstrated in flow-chemistry protocols for similar heterocycles .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what critical peaks should researchers prioritize?
- NMR Spectroscopy :
- ¹H NMR : Look for signals from the triazole proton (~δ 8.1–8.3 ppm), piperidine methyl groups (δ 1.2–1.5 ppm), and methoxyphenyl protons (δ 3.8 ppm for OCH₃) .
- ¹³C NMR : Identify carbonyl carbons (amide C=O at ~δ 165–170 ppm) and pyrimidine ring carbons (δ 150–160 ppm) .
- IR Spectroscopy : Key stretches include amide C=O (~1650–1700 cm⁻¹) and triazole C-N (~1500 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C₂₃H₂₈N₈O₂: 473.23 g/mol) .
Advanced Questions
Q. How can researchers resolve contradictions between theoretical and observed spectroscopic data (e.g., unexpected splitting in NMR)?
- 2D NMR (COSY, HSQC, HMBC) : Assigns complex splitting patterns (e.g., overlapping piperidine/triazole protons) and confirms connectivity .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry, particularly for the triazole and piperidine moieties .
- Computational Modeling : DFT calculations (e.g., using Gaussian) predict chemical shifts and coupling constants to validate assignments .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Intermediate Purification : Use flash chromatography or recrystallization after each step to minimize carryover impurities .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination for triazole-piperidine linkage) .
- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions in oxidation or cyclization steps .
Q. How do structural modifications (e.g., 4-methoxyphenyl vs. halogenated analogs) impact biological activity?
- SAR Studies :
- Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., Cl, F) or bulky substituents to assess effects on target binding .
- Compare logP values (via HPLC) to evaluate lipophilicity changes and correlate with membrane permeability .
- Enzymatic Assays : Test modified analogs against relevant targets (e.g., kinases or GPCRs) to identify activity cliffs .
Q. What in vitro and in vivo models are appropriate for studying this compound’s pharmacokinetics?
- In Vitro :
- Microsomal Stability Assays : Assess metabolic degradation (e.g., CYP450 isoforms) .
- Caco-2 Permeability : Predict intestinal absorption .
- In Vivo :
- Rodent Pharmacokinetics : Measure plasma half-life and bioavailability after oral/intravenous dosing .
- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
Data Analysis & Contradictions
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. functional cell-based assays) .
- Buffer Optimization : Test pH and co-solvent effects (e.g., DMSO tolerance) to rule out artifactorial inhibition .
Q. What computational tools can predict off-target interactions or toxicity risks?
- Molecular Docking (AutoDock Vina) : Screen against databases like ChEMBL to identify potential off-targets .
- Proteome-Wide Profiling (Pharos) : Prioritize targets with high sequence homology to known binders .
- Toxicity Prediction (ADMETlab 2.0) : Estimate hepatotoxicity or hERG channel inhibition risks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
